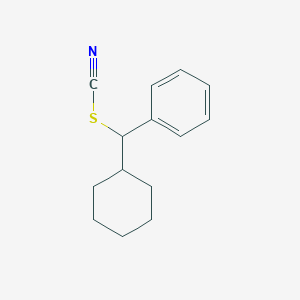

Cyclohexyl(phenyl)methyl thiocyanate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El tiocianato de ciclohexil(fenil)metil es un compuesto orgánico que pertenece a la clase de los tiocianatos. Los tiocianatos son compuestos que contienen el grupo funcional -SCN, que consta de un átomo de azufre, un átomo de carbono y un átomo de nitrógeno. El tiocianato de ciclohexil(fenil)metil se caracteriza por la presencia de un grupo ciclohexilo, un grupo fenilo y un grupo metilo unidos al grupo funcional tiocianato.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El tiocianato de ciclohexil(fenil)metil se puede sintetizar mediante varios métodos. Un enfoque común implica la reacción de cloruro de ciclohexil(fenil)metil con tiocianato de potasio en un disolvente orgánico como la acetona o el etanol. La reacción generalmente se lleva a cabo bajo condiciones de reflujo, y el producto se aísla por filtración y purificación .

Otro método implica el uso de bromuro de ciclohexil(fenil)metil como material de partida, que reacciona con tiocianato de sodio en presencia de un catalizador de transferencia de fase. Este método ofrece mayores rendimientos y mejor selectividad .

Métodos de Producción Industrial

La producción industrial de tiocianato de ciclohexil(fenil)metil a menudo emplea reactores de flujo continuo para garantizar una mezcla eficiente y transferencia de calor. El uso de sistemas automatizados permite un control preciso de los parámetros de reacción, lo que lleva a una calidad de producto constante y un mayor rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones

El tiocianato de ciclohexil(fenil)metil experimenta diversas reacciones químicas, que incluyen:

Sustitución Nucleofílica: El grupo tiocianato puede ser reemplazado por otros nucleófilos como aminas, alcoholes o tioles.

Oxidación: El átomo de azufre en el grupo tiocianato puede oxidarse para formar derivados sulfonilo.

Reducción: El compuesto puede reducirse para formar las aminas o tioles correspondientes.

Reactivos y Condiciones Comunes

Sustitución Nucleofílica: Reactivos como la azida de sodio, el cianuro de potasio o el metóxido de sodio se utilizan comúnmente en condiciones suaves.

Oxidación: Se utilizan agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Principales Productos Formados

Sustitución Nucleofílica: Los productos incluyen ciclohexil(fenil)metilamina, ciclohexil(fenil)metanol y ciclohexil(fenil)metiltiol.

Oxidación: Los productos incluyen derivados de ciclohexil(fenil)metil sulfonilo.

Reducción: Los productos incluyen ciclohexil(fenil)metilamina y ciclohexil(fenil)metiltiol.

Aplicaciones Científicas De Investigación

El tiocianato de ciclohexil(fenil)metil tiene varias aplicaciones en la investigación científica:

Química: Se utiliza como bloque de construcción para la síntesis de varios compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.

Biología: El compuesto se estudia por sus posibles actividades biológicas, como las propiedades antimicrobianas y anticancerígenas.

Medicina: Se está investigando su uso como precursor para el desarrollo de fármacos y como herramienta de diagnóstico en imágenes médicas.

Industria: Se utiliza en la producción de productos químicos especiales, polímeros y materiales con propiedades únicas.

Mecanismo De Acción

El mecanismo de acción del tiocianato de ciclohexil(fenil)metil implica su interacción con objetivos moleculares específicos. El grupo tiocianato puede sufrir un ataque nucleofílico por nucleófilos biológicos, lo que lleva a la formación de enlaces covalentes con proteínas o enzimas. Esta interacción puede modular la actividad de estas biomoléculas, lo que da como resultado varios efectos biológicos. El compuesto también puede interferir con las vías de señalización celular, lo que lleva a cambios en la función y el comportamiento celular .

Comparación Con Compuestos Similares

Compuestos Similares

Tiocianato de fenilmetil: Carece del grupo ciclohexilo, lo que da como resultado diferentes propiedades químicas y biológicas.

Tiocianato de ciclohexilmetil: Carece del grupo fenilo, lo que lleva a variaciones en la reactividad y las aplicaciones.

Isotiocianato de ciclohexil(fenil)metil: Forma isomérica con diferente reactividad y actividades biológicas.

Singularidad

El tiocianato de ciclohexil(fenil)metil es único debido a la presencia de ambos grupos ciclohexilo y fenilo, que imparten efectos estéricos y electrónicos distintos. Estos efectos influyen en la reactividad, la estabilidad y las interacciones del compuesto con otras moléculas, lo que lo convierte en un compuesto valioso para diversas aplicaciones .

Actividad Biológica

Cyclohexyl(phenyl)methyl thiocyanate (CPMTC) is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of the biological properties of CPMTC, including its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.

Chemical Profile

- Chemical Formula : C12H13N2S

- CAS Number : 919474-60-5

- Molecular Weight : 219.31 g/mol

The biological activity of CPMTC is primarily attributed to its thiocyanate group, which can undergo nucleophilic attacks by biological nucleophiles. This interaction can lead to the formation of covalent bonds with proteins or enzymes, modulating their activity and affecting various cellular processes. CPMTC may also interfere with cellular signaling pathways, resulting in alterations in cell function and behavior.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of CPMTC against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Staphylococcus aureus | >16 µg/mL |

| Streptococcus pyogenes | 8 µg/mL |

These findings indicate that CPMTC exhibits potent antibacterial properties comparable to established antibiotics like ciprofloxacin .

Anticancer Activity

CPMTC has also been evaluated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values :

- MCF-7: 3 µM

- HeLa: 5 µM

- A549: 4 µM

The mechanism involves the inhibition of key signaling pathways that regulate cell proliferation and survival, leading to increased apoptosis rates in treated cells .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that CPMTC showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with a notable MIC against Pseudomonas aeruginosa, indicating its potential as a lead compound for developing new antimicrobial agents .

- Cytotoxicity Assessments : In a cytotoxicity assay using the MTT method, CPMTC exhibited dose-dependent cytotoxic effects on human cancer cell lines, suggesting its viability as a candidate for further drug development targeting cancer therapies .

- Structure-Activity Relationship (SAR) : Research into the structural modifications of thiocyanate compounds revealed that the presence of bulky groups like cyclohexyl enhances biological activity by improving interactions with target biomolecules .

Comparison with Similar Compounds

To understand the uniqueness of CPMTC, it is beneficial to compare it with structurally similar compounds:

| Compound | Notable Properties |

|---|---|

| Phenylmethyl thiocyanate | Lower antimicrobial activity |

| Cyclohexylmethyl thiocyanate | Reduced reactivity compared to CPMTC |

| Cyclohexyl(phenyl)methyl isothiocyanate | Different reactivity and biological activities |

The dual presence of cyclohexyl and phenyl groups in CPMTC contributes unique steric and electronic effects that enhance its reactivity and biological interactions compared to its counterparts.

Propiedades

Número CAS |

919474-60-5 |

|---|---|

Fórmula molecular |

C14H17NS |

Peso molecular |

231.36 g/mol |

Nombre IUPAC |

[cyclohexyl(phenyl)methyl] thiocyanate |

InChI |

InChI=1S/C14H17NS/c15-11-16-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-10H2 |

Clave InChI |

XOZLTVGVVMTREX-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)C(C2=CC=CC=C2)SC#N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.